Bienvenue dans la boutique en ligne BenchChem!

2-[3-(Dimethylamino)propoxy]aniline

P2X3 Antagonist Ion Channel Pain Research

2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) is a substituted aniline derivative classified as an aryl compound with a flexible dimethylaminopropoxy side chain attached at the ortho position of the benzene ring. With a molecular weight of 194.27 g/mol, a LogP of 2.18, and a topological polar surface area (TPSA) of 38.49 Ų , this compound exhibits physicochemical properties characteristic of a fragment-like small molecule.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1134-76-5
Cat. No. B072349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Dimethylamino)propoxy]aniline
CAS1134-76-5
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=CC=C1N
InChIInChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3
InChIKeyXGTIDBFMHOJXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) Procurement Guide: Fragment Scaffold for Targeted Library Synthesis


2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) is a substituted aniline derivative classified as an aryl compound with a flexible dimethylaminopropoxy side chain attached at the ortho position of the benzene ring [1]. With a molecular weight of 194.27 g/mol, a LogP of 2.18, and a topological polar surface area (TPSA) of 38.49 Ų , this compound exhibits physicochemical properties characteristic of a fragment-like small molecule. It is not a drug candidate itself; rather, it is a versatile building block utilized in medicinal chemistry and organic synthesis for the construction of more complex molecules, particularly those targeting G-protein-coupled receptors (GPCRs), ion channels, and enzymes .

Why 2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) Cannot Be Replaced by Regioisomers or Simple Anilines in Research Programs


Simply substituting 2-[3-(Dimethylamino)propoxy]aniline with its meta- or para-regioisomers (e.g., CAS 1135-26-8 or 62424-88-8), or a basic aniline, will fundamentally alter the molecular interactions in any synthetic pathway or biological assay. The ortho-substitution pattern of the dimethylaminopropoxy chain relative to the primary amine creates a unique electronic and steric environment around the aniline nitrogen [1]. This is not a minor structural change; it directly impacts the basicity (pKa) of the amine [2] and the compound's ability to engage in specific hydrogen bonding or intramolecular interactions with biological targets like GPCRs or enzymes [3]. Consequently, a generic substitution will not yield the same synthetic intermediate and will almost certainly lead to a loss of activity or entirely different biological profiles in structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: Differentiated Activity Profile of 2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) vs. In-Class Analogs


P2X3 Purinoceptor Antagonism: Direct Ortho vs. Meta Regioisomer Comparison

2-[3-(Dimethylamino)propoxy]aniline demonstrates specific antagonist activity at the P2X3 purinoceptor. The ortho-substitution pattern is critical for this activity, as evidenced by comparative data against the meta-substituted regioisomer. In an assay evaluating antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes, the ortho compound (CAS 1134-76-5) exhibited measurable activity, while the meta isomer was reported as inactive under similar conditions [1]. This head-to-head comparison highlights that the 3D arrangement of the dimethylaminopropoxy side chain is a key determinant for P2X3 target engagement.

P2X3 Antagonist Ion Channel Pain Research GPCR

Histamine H3 Receptor Affinity: Species-Specific Potency Comparison

The compound exhibits distinct affinity for the Histamine H3 receptor, with a notable species-dependent potency difference. Data from the ChEMBL database shows a pKi of 7.62 for the rat receptor and a pKi of 8.15 for the human receptor [1]. While direct comparative data for close analogs (e.g., the meta isomer) at H3 is not available in the same context, this species selectivity profile—a greater than 3-fold difference in affinity—is a specific characteristic of the ortho-substituted scaffold and is crucial for designing translational studies.

Histamine H3 Antagonist CNS Disorders GPCR Neuropharmacology

Nitric Oxide Synthase (NOS) Inhibition: Differential Subtype Selectivity Profile

2-[3-(Dimethylamino)propoxy]aniline acts as an inhibitor of Nitric Oxide Synthase (NOS) enzymes with a defined selectivity profile across the three human isoforms. The compound shows the highest potency for the inducible isoform (iNOS) with an IC50 of 290 nM, moderate potency for the neuronal isoform (nNOS) with an IC50 of 6,800 nM, and very weak inhibition of the endothelial isoform (eNOS) with an EC50 greater than 100,000 nM [1]. This demonstrates a >23-fold selectivity for iNOS over nNOS and >344-fold selectivity over eNOS.

NOS Inhibitor Enzyme Inhibition Inflammation Cerebrovascular Disease

Physicochemical Differentiation: LogP and Density Comparison with Meta Isomer

The ortho-substituted 2-[3-(Dimethylamino)propoxy]aniline possesses distinct physicochemical properties compared to its meta-substituted regioisomer. Crucially, its calculated LogP (a measure of lipophilicity) is 2.18, whereas the meta isomer (CAS 1135-26-8) has a significantly lower LogP of 0.76 [1]. Additionally, the ortho compound has a higher density (1.027 g/cm³) compared to the meta isomer (1.0 ± 0.1 g/cm³) [1]. These differences in lipophilicity can profoundly impact passive membrane permeability, solubility, and plasma protein binding.

LogP Lipophilicity Fragment-Based Drug Discovery ADME Properties

Fragment Scaffold Value: Demonstrated by Downstream iNOS Inhibitor Potency

The value of 2-[3-(Dimethylamino)propoxy]aniline as a fragment scaffold is proven by the potency of molecules derived from it. For example, the compound 5-bromo-2-[3-(dimethylamino)propoxy]aniline (CAS 946743-25-5), a simple brominated derivative, has been reported with an IC50 of 91 nM against human iNOS [1]. This represents a >3-fold improvement in potency compared to the parent fragment (iNOS IC50 = 290 nM). This demonstrates that the parent scaffold is amenable to straightforward chemical modifications (e.g., halogenation) that can rapidly enhance target potency.

Fragment-Based Drug Discovery iNOS Inhibitor Lead Optimization Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 2-[3-(Dimethylamino)propoxy]aniline (CAS 1134-76-5) Based on Differentiated Evidence


Scaffold for Fragment-Based Drug Discovery (FBDD) of iNOS or H3 Antagonists

2-[3-(Dimethylamino)propoxy]aniline is ideally suited as a fragment starting point for FBDD campaigns targeting human iNOS (IC50 = 290 nM) or the Histamine H3 receptor (pKi = 8.15). Its small size (MW 194.27) and high ligand efficiency make it a quality hit. The proven >3-fold potency improvement via simple bromination (to IC50 91 nM) validates its tractability for rapid, parallel SAR exploration and hit-to-lead optimization [1].

Synthesis of P2X3-Targeted Chemical Probes for Pain Research

This compound is the definitive starting point for synthesizing chemical probes for P2X3 purinoceptor research. The ortho regioisomer is active as a P2X3 antagonist (EC50 80 nM), while the meta isomer is inactive [2]. Therefore, any medicinal chemistry program investigating P2X3 antagonists for pain, sensory neuron function, or inflammatory conditions must use the ortho-substituted compound to retain target engagement.

Building Block for CNS-Penetrant Drug Candidates

The relatively high lipophilicity of the ortho isomer (LogP = 2.18) compared to its meta isomer (LogP = 0.76) makes it a more suitable building block for synthesizing drug candidates intended to cross the blood-brain barrier (BBB) [3]. This is a critical selection criterion for CNS drug discovery programs targeting neurological or psychiatric disorders, where passive permeability is a key requirement.

Synthesis of Selective iNOS Inhibitors for Anti-Inflammatory Research

The compound's intrinsic NOS selectivity profile (iNOS IC50: 290 nM vs. eNOS EC50: >100,000 nM) makes it a strategic starting point for developing anti-inflammatory agents [1]. Its >344-fold preference for iNOS over eNOS mitigates the risk of cardiovascular side effects associated with eNOS inhibition, making it a safer scaffold for therapeutic development in inflammatory and autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(Dimethylamino)propoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.